![molecular formula C22H31N3O3 B4089217 1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one](/img/structure/B4089217.png)
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one
Übersicht
Beschreibung
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one, commonly known as CP-122,721, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of benzodiazepines and has been shown to have significant anxiolytic and anticonvulsant effects in preclinical studies.
Wirkmechanismus
The exact mechanism of action of CP-122,721 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This increased activity of the GABA-A receptor leads to a decrease in neuronal excitability, which is thought to underlie the anxiolytic and anticonvulsant effects of CP-122,721.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have significant anxiolytic and anticonvulsant effects in preclinical studies. Additionally, CP-122,721 has been shown to have neuroprotective effects in animal models of Alzheimer's disease. These effects are thought to be due to the increased activity of the GABA-A receptor, which leads to a decrease in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CP-122,721 in lab experiments is its high purity and stability. Additionally, CP-122,721 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CP-122,721 in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of CP-122,721. One direction is the development of more selective compounds that target specific subtypes of the GABA-A receptor. This may lead to compounds with improved efficacy and reduced side effects. Another direction is the investigation of the potential use of CP-122,721 in the treatment of other neurological disorders such as depression and schizophrenia. Finally, the development of novel delivery methods for CP-122,721 may improve its bioavailability and lead to more effective treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
CP-122,721 has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, epilepsy, and Alzheimer's disease. Preclinical studies have shown that CP-122,721 has significant anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, CP-122,721 has been shown to have neuroprotective effects in animal models of Alzheimer's disease, making it a potential candidate for the treatment of this devastating disease.
Eigenschaften
IUPAC Name |
1-[3-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-21-10-14-25(15-11-23-21)22(27)17-4-3-7-20(16-17)28-19-8-12-24(13-9-19)18-5-1-2-6-18/h3-4,7,16,18-19H,1-2,5-6,8-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNINWRQVOTPDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCC(=O)NCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.